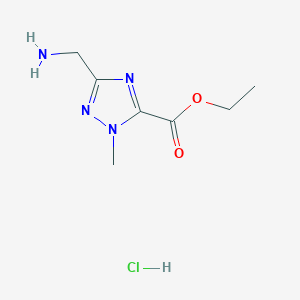

ethyl3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylatehydrochloride

Description

Ethyl 3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core with three distinct substituents:

- 1-Methyl group: Enhances lipophilicity and influences metabolic stability.

- 5-Ethyl carboxylate ester (-COOEt): Modulates solubility and serves as a hydrolyzable prodrug motif.

- Hydrochloride salt: Improves aqueous solubility and crystallinity for pharmaceutical formulation .

This compound’s structural features make it relevant in medicinal chemistry, particularly for central nervous system (CNS) targets, given the aminomethyl group’s similarity to bioactive amines like those in milnacipran hydrochloride .

Properties

IUPAC Name |

ethyl 5-(aminomethyl)-2-methyl-1,2,4-triazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)6-9-5(4-8)10-11(6)2;/h3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFLGBPASFNKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1C)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylatehydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the triazole compound react to form the desired aminomethyl derivative.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction of the triazole ring can yield dihydrotriazoles, which may have different chemical properties.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Imines, nitriles

Reduction: Dihydrotriazoles

Substitution: Various substituted triazole derivatives

Scientific Research Applications

Ethyl 3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride is a complex organic compound that belongs to the 1,2,4-triazole class. This compound has a triazole ring, a five-membered heterocyclic structure with three nitrogen and two carbon atoms. The ethyl ester group and the aminomethyl substituent enhance its solubility and reactivity, making it a candidate for chemical and biological applications.

Potential Applications

Ethyl 3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride and its derivatives have been researched for biological activities, such as antimicrobial and anti-inflammatory properties. Triazoles can inhibit fungal growth and are used in therapeutic applications. Studies have shown that triazole derivatives have significant activity against pathogens, making them valuable in pharmaceutical development. Research focuses on its binding affinity with various biological targets, with modifications to the triazole ring influencing biological activity and interaction profiles.

Structural Analogs

Several compounds share structural similarities with ethyl 3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | Methyl group at position 5 | Exhibits enhanced antifungal activity |

| Ethyl 3-amino-5-(substituted phenyl)-triazole | Substituted phenyl ring at position 5 | Increased selectivity against specific pathogens |

| Ethyl 4-amino-5-(pyridin-2-yl)-triazole | Pyridine ring incorporated into structure | Notable anti-inflammatory properties |

Mechanism of Action

The mechanism of action of ethyl3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogous triazole derivatives and related pharmacologically active molecules:

Substituent Position and Reactivity

- Aminomethyl vs. Chloromethyl (Position 3): The aminomethyl group in the target compound enables hydrogen bonding and nucleophilic reactivity, whereas the chloromethyl group in its analog (similarity 0.63) is electrophilic, favoring alkylation reactions .

- Ester Position (5 vs. 3): Methyl 5-amino-1,2,4-triazole-3-carboxylate (similarity 0.90) places the amino group at position 5, altering electronic distribution and binding affinity compared to the target compound’s aminomethyl at position 3 .

Pharmacological Implications

- Aminomethyl Triazoles vs. Milnacipran: Both contain aminomethyl motifs, but milnacipran’s cyclopropane core confers rigidity and distinct serotonin-norepinephrine reuptake inhibition. The target compound’s triazole core may offer better metabolic stability .

Solubility and Formulation

- Hydrochloride Salts: Both the target compound and 3-(chloromethyl)-1-methyltriazole hydrochloride utilize HCl salts to enhance solubility (>50 mg/mL in water), critical for intravenous formulations .

- Ester vs. Carboxylic Acid : Hydrolysis of the ethyl ester in vivo could convert the target compound into a carboxylic acid, altering pharmacokinetics compared to methyl ester analogs .

Biological Activity

Ethyl 3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride is a compound belonging to the triazole class, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride features a triazole ring with an ethyl ester group and an aminomethyl substituent, enhancing its solubility and reactivity. The molecular formula is with a molecular weight of approximately 184.196 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds in the triazole family are known for their ability to inhibit fungal growth. Ethyl 3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride has demonstrated significant activity against various pathogens, including bacteria and fungi .

- Anti-inflammatory Properties : Research indicates that triazoles can exhibit anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .

Antimicrobial Activity

The antimicrobial efficacy of ethyl 3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride has been evaluated against multiple strains of bacteria and fungi. The following table summarizes its activity compared to other triazole derivatives:

| Compound Name | Tested Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride | Staphylococcus aureus | 32 µg/mL |

| Ethyl 3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride | Candida albicans | 16 µg/mL |

| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | Escherichia coli | 64 µg/mL |

| Ethyl 4-amino-5-(pyridin-2-yl)-triazole | Pseudomonas aeruginosa | 8 µg/mL |

*Data sourced from various studies on triazole derivatives .

Case Studies

Several case studies have highlighted the effectiveness of ethyl 3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride in clinical settings:

- Study on Fungal Infections : A study demonstrated that this compound effectively inhibited the growth of Candida species in vitro, suggesting its potential as a treatment for fungal infections resistant to conventional therapies .

- Anti-inflammatory Effects : Another investigation showed that the compound reduced pro-inflammatory cytokine levels in animal models of inflammation, indicating its potential use in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for ethyl 3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving alkylation, esterification, and subsequent hydrochlorination. For example, alkylation of the triazole core with chloromethyl intermediates (e.g., 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride ) followed by carboxylation using ethyl chloroformate. Reaction conditions (temperature, solvent polarity, and catalyst selection) should be optimized using statistical experimental design (e.g., factorial design) to minimize side products . Purity can be confirmed via HPLC (≥98%) and NMR spectroscopy .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for structurally related triazole derivatives (e.g., 3-ethyl-1H-1,2,4-triazole-5(4H)-thione ). Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight verification and FT-IR to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹). Discrepancies in spectroscopic data should be resolved by repeating synthesis under inert atmospheres to avoid hydrolysis .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store the compound in a desiccator at −20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Hydrochloride salts are prone to deliquescence; stability studies on analogous compounds suggest a shelf life of 12–18 months under these conditions . Monitor purity periodically via TLC or HPLC.

Q. How can solubility challenges be addressed in biological assays?

- Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 4–6). For poor solubility, consider salt exchange (e.g., converting hydrochloride to acetate) or co-solvents like PEG-400. Solubility parameters can be predicted using computational tools (e.g., COSMO-RS) .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways and transition states to predict regioselectivity in triazole functionalization. The ICReDD program integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles by 40–60% . For example, morpholinoethyl-substituted triazole derivatives were optimized using this approach .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., NIH/NCBI guidelines). If inconsistent IC₅₀ values arise, check for batch-to-batch purity variations or solvent effects. For enzyme inhibition studies, use isothermal titration calorimetry (ITC) to confirm binding thermodynamics. Data conflicts may also stem from metabolite interference, which can be identified via LC-MS/MS .

Q. How does the hydrochloride salt form influence pharmacokinetic properties?

- Methodological Answer : The hydrochloride salt improves aqueous solubility but may alter bioavailability. Comparative studies on freebase vs. salt forms can be conducted using in vitro permeability assays (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetics in rodent models. Molecular dynamics simulations can further predict salt dissociation kinetics in physiological environments .

Q. What advanced purification techniques are recommended for eliminating trace impurities?

- Methodological Answer : Preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) achieves >99% purity. For chiral impurities, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Recrystallization from ethanol/water mixtures (7:3 v/v) is effective for hydrochloride salts .

Q. How can stability under oxidative stress be evaluated for this compound?

- Methodological Answer : Conduct forced degradation studies using 3% H₂O₂ at 40°C for 24 hours. Monitor degradation products via UPLC-QTOF-MS. Compare results with computational predictions of reactive sites (e.g., aminomethyl group) using software like ACD/Labs Percepta . Stabilizers like ascorbic acid (0.1% w/v) can be tested for formulation compatibility .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

Use X-ray crystallography to resolve enzyme-ligand co-crystal structures (e.g., triazole derivatives bound to cytochrome P450 ). Kinetic assays (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition. Molecular docking (AutoDock Vina) and MD simulations provide atomistic insights into binding modes and residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.